Product packaging for Z-Nle-osu(Cat. No.:CAS No. 36360-62-0)

Z-Nle-osu

Cat. No.: B612853
CAS No.: 36360-62-0
M. Wt: 362.38
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Nle-osu is a chemically modified amino acid essential for controlled peptide synthesis. The compound features a benzyloxycarbonyl (Z) group protecting the amine functionality, preventing unwanted side reactions and allowing for sequential peptide chain elongation. The activated N-hydroxysuccinimide (OSu) ester offers significant advantages as an acyl donor, enabling efficient amide bond formation with high stability and minimal racemization compared to more sensitive reagents like acid chlorides. This makes it particularly valuable for constructing complex peptides and combinatorial libraries using solid-phase or solution-phase methods. Researchers utilize this norleucine derivative in various applications, including the study of protein-protein interactions and the development of novel therapeutic modalities. Its robust nature facilitates highly specific biochemical conjugations, supporting advanced research in areas such as molecular neuroscience and the development of targeted biological tools .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2O6 B612853 Z-Nle-osu CAS No. 36360-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-2-3-9-14(17(23)26-20-15(21)10-11-16(20)22)19-18(24)25-12-13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3,(H,19,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKAALIYVFELQV-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Mechanistic Investigations of Z Nle Osu Reactivity

Nucleophilic Acylation Mechanism of Succinimidyl Esters

The reaction of succinimidyl esters with nucleophiles proceeds via a nucleophilic acyl substitution mechanism. In the case of Z-Nle-OSu reacting with an amine, the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the succinimidyl ester. This attack forms a tetrahedral intermediate. The leaving group, N-hydroxysuccinimide (NHS), then departs, regenerating the carbonyl group and forming a stable amide bond between the norleucine residue and the incoming amine.

Role of the N-Hydroxysuccinimide Leaving Group

N-Hydroxysuccinimide (NHS) serves as an effective leaving group in acylation reactions involving succinimidyl esters. stackexchange.com The leaving group ability of NHS is attributed to the relative stability of the resulting succinimide (B58015) anion, which is resonance-stabilized by the two flanking carbonyl groups. stackexchange.com This stability facilitates its departure during the nucleophilic acyl substitution reaction, driving the reaction towards product formation. The neutral form of NHS absorbs in the UV region, with an absorbance maximum at 260 nm for the anion, which can be used to monitor the reaction progress. nih.gov

Kinetic Studies of Amide Bond Formation with this compound

While specific kinetic studies focusing solely on this compound are not extensively detailed in the provided search results, the general principles of succinimidyl ester reaction kinetics can be applied. The rate of amide bond formation with succinimidyl esters is influenced by several factors, including the concentration of the reactants, the nature of the amine nucleophile, and the reaction environment. nih.govpapyrusbio.com Studies on similar amide coupling reactions mediated by carbodiimides and additives like N-hydroxybenzotriazole (HOBt) indicate that the formation of the activated ester (analogous to the succinimidyl ester) can be the rate-determining step, although the subsequent reaction with the amine controls the product distribution. luxembourg-bio.com The reaction typically follows second-order kinetics, being dependent on the concentration of both the activated ester and the amine. researchgate.net

Factors Influencing Reactivity and Selectivity in Reactions Involving this compound

The reactivity and selectivity of this compound in coupling reactions are influenced by various factors inherent to the reaction system.

Solvent Effects on Acylation Efficiency

Solvent choice plays a crucial role in the efficiency of acylation reactions involving succinimidyl esters. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are often used because they can enhance the reaction rate by solvating the reactants without interfering with the nucleophilic attack of the amine. papyrusbio.comthermofisher.com Water can compete with the amine nucleophile, leading to hydrolysis of the succinimidyl ester, especially at higher pH values. nih.govthermofisher.com The solubility of NHS esters can vary, with some non-sulfonated forms requiring dissolution in water-miscible organic solvents before addition to aqueous reaction mixtures. thermofisher.com

Steric and Electronic Influences of Reactants

Both steric and electronic properties of the reactants influence the efficiency and selectivity of this compound reactions. The nucleophilicity of the amine is a key factor; more nucleophilic amines react faster. papyrusbio.com Steric hindrance around the amine group can impede the nucleophilic attack on the carbonyl carbon of the succinimidyl ester, slowing down the reaction. nih.govnih.gov Similarly, steric bulk around the succinimidyl ester itself, although less likely to be a significant factor for the relatively simple norleucine derivative in this compound compared to more complex molecules, can also play a role. Electronic effects within the molecule and the reacting partners can alter the electrophilicity of the carbonyl carbon and the nucleophilicity of the amine, thereby affecting the reaction rate. For instance, electron-withdrawing groups on the amine can decrease its nucleophilicity.

Side Reactions and Pathway Analysis in this compound Mediated Transformations

While the primary reaction of this compound is the desired acylation of amines, several side reactions can occur, potentially reducing the yield and purity of the desired product. One significant side reaction is the hydrolysis of the succinimidyl ester, where water acts as the nucleophile instead of the intended amine. nih.govthermofisher.com This hydrolysis becomes more prominent at higher pH values and in the presence of excess water. thermofisher.comthermofisher.com The rate of hydrolysis competes with the aminolysis reaction. nih.govthermofisher.com

Another potential side reaction in peptide synthesis involving succinimidyl esters is the acylation of unintended nucleophilic functional groups present in the molecule, such as hydroxyl groups in serine, threonine, or tyrosine residues, particularly when a large molar excess of the NHS ester is used. researchgate.netacs.orgnih.gov While these ester linkages are generally less stable than amide bonds and can sometimes be selectively cleaved, they represent an undesirable side pathway. researchgate.netacs.org

Formation of succinimidoxycarbonyl-β-alanine-N-hydroxysuccinimide ester has been observed as a side product in couplings mediated by dicyclohexylcarbodiimide (B1669883)/N-hydroxysuccinimide. cdnsciencepub.com Unusual side products, such as succinohydroxamic anhydrides, have also been isolated from reactions of succinimidyl esters of fatty acids, particularly in the presence of aqueous sodium hydroxide (B78521) or excess base under anhydrous conditions. cdnsciencepub.com These side reactions highlight the importance of carefully controlling reaction conditions, including pH, solvent, and reactant concentrations, to favor the desired aminolysis pathway and minimize the formation of unwanted byproducts.

Challenges in Suppressing Undesired Reactions

Despite the advantages of using OSu esters like this compound in amide bond formation, several challenges exist in completely suppressing undesired side reactions. These challenges are often related to the inherent reactivity of the activated ester and the reaction conditions employed.

Hydrolysis: OSu esters are susceptible to hydrolysis, particularly in the presence of water or moisture. This side reaction competes with the desired aminolysis (reaction with an amine) and leads to the formation of the corresponding protected amino acid (Z-Nle-OH) and N-hydroxysuccinimide (NHS). Hydrolysis reduces the amount of activated ester available for amide bond formation and can complicate product purification. google.comgoogle.com

Racemization: The activation of the carboxyl group of an amino acid can increase the lability of the α-proton, potentially leading to racemization, especially under basic conditions. While OSu esters are generally considered to cause fewer side reactions, including racemization, compared to some other activating groups, it can still be a concern, particularly for certain amino acids or under specific reaction conditions. mdpi.comresearchgate.net The retention of α-proton chirality is crucial for maintaining the stereochemical integrity of peptides. mdpi.comresearchgate.net

Reaction with other nucleophilic functional groups: In the synthesis of peptides containing amino acids with other reactive side chains (e.g., hydroxyl groups in serine or threonine, thiol groups in cysteine, amino groups in lysine), the OSu ester can potentially react with these functionalities in addition to the intended α-amino group. biosynth.comcreativepegworks.com This can lead to branched peptides or other modified products. For instance, hydroxyl groups can undergo O-acylation. biosynth.com

Lossen Rearrangement: While primarily associated with benzyl (B1604629) succinimido carbonate (Z-OSu), a related compound, the potential for rearrangement reactions exists with activated carbamate (B1207046) derivatives, which could lead to the formation of undesired byproducts. thieme-connect.de Although the direct relevance to this compound requires specific investigation, the general class of activated carbamates can undergo such rearrangements.

Strategies for Mitigating Side Product Formation

To minimize the occurrence of undesired reactions and improve the yield and purity of the desired amide product when using this compound, various strategies are employed:

Control of Reaction Conditions:

Solvent Selection: The choice of solvent is critical. Non-polar solvents can favor higher yields due to reduced side reactions like hydrolysis. However, reactions are often carried out in aqueous or mixed aqueous-organic solvents, necessitating careful control. thieme-connect.de

Temperature: Lower temperatures can help to suppress side reactions, although this may also slow down the desired reaction rate.

Reaction Time: Controlling the reaction time is important to allow sufficient time for the desired reaction to occur while minimizing the duration during which side reactions can accumulate.

pH Control: Maintaining an appropriate pH is crucial, especially in reactions involving aqueous systems, to favor aminolysis over hydrolysis and to minimize racemization.

Use of Protecting Groups: Appropriately protecting other reactive functional groups on the amino acid side chains is essential to prevent their reaction with the OSu ester. biosynth.comunivie.ac.at Orthogonal protecting group strategies are used to selectively deprotect the α-amino group for coupling while keeping other functionalities protected. biosynth.com

Stoichiometry and Concentration: Using an appropriate stoichiometry of the activated ester relative to the amine component, often with a slight excess of the activated ester, can help drive the desired reaction to completion. High concentrations of reagents can also contribute to higher yields by favoring the desired coupling reaction. diva-portal.org

Addition of Additives: In some cases, additives might be used to suppress specific side reactions or improve coupling efficiency.

Research findings highlight the importance of carefully optimized conditions. For instance, studies on related OSu derivatives used in Friedel-Crafts acylation emphasize the need for specific catalysts and conditions to achieve adequate yields and maintain optical purity. mdpi.comresearchgate.net While these studies focus on a different reaction type, they underscore that the reactivity of the OSu ester is highly dependent on the reaction environment.

The inherent stability of N-hydroxysuccinimide esters contributes to their utility, allowing them to react rapidly with amino components. mdpi.comresearchgate.net However, achieving high purity often requires a thorough understanding of potential side pathways and the implementation of strategies to mitigate them.

Iv. Applications of Z Nle Osu in Peptide Synthesis Research

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, has revolutionized peptide synthesis by allowing for the facile construction of peptides on an insoluble support tu-darmstadt.deacs.org. Z-Nle-OSu is relevant in this context as a protected and activated amino acid derivative suitable for coupling reactions on the solid phase.

Integration into Fmoc- and Boc-Based SPPS Protocols

SPPS primarily utilizes two main protection strategies: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) uodiyala.edu.iq. Both strategies involve the stepwise addition of protected amino acids to a growing peptide chain anchored to a resin.

In Fmoc-based SPPS, the Fmoc group is used for temporary Nα-protection and is removed by a weak base, typically piperidine (B6355638) uodiyala.edu.iqgoogle.com. Side-chain functional groups are protected with acid-labile groups google.com. This compound, with its Z (Benzyloxycarbonyl) group protecting the α-amino group and the OSu (N-hydroxysuccinimide) ester activating the carboxyl group, can be integrated into SPmoc-based protocols, although Fmoc-protected amino acids are more common for the stepwise elongation. The Z group is acid-labile or removable by hydrogenation, offering orthogonality to Fmoc chemistry google.com. Fmoc-OSu itself is a reagent used to introduce the Fmoc group google.comresearchgate.net.

In Boc-based SPPS, the Boc group is used for temporary Nα-protection and is removed by acid, typically trifluoroacetic acid (TFA) uodiyala.edu.iqgoogle.com. Side-chain functional groups are protected with acid-stable groups, often benzyl (B1604629) (Bzl) derivatives uodiyala.edu.iq. Z-protected amino acids, like this compound, are inherently more compatible with Boc chemistry in terms of the stability of the Nα-protecting group during acidic Boc removal. However, the primary coupling partners in Boc-SPPS are typically Boc-protected amino acids activated in situ or as pre-formed activated species like symmetrical anhydrides or active esters google.com.

While this compound is not a standard building block for routine stepwise Fmoc- or Boc-SPPS elongation compared to their respective Nα-protected amino acids (Fmoc-AA-OH or Boc-AA-OH) coupled with activating agents, activated esters like OSu esters have historically been used in peptide synthesis and can be employed google.com. The Z-protecting group on norleucine offers an alternative Nα-protection scheme that might be used in specific synthetic strategies, potentially in combination with Boc or in fragment condensation approaches on solid support.

Efficiency of this compound in Amide Coupling on Solid Support

The efficiency of amide coupling in SPPS is crucial for achieving high yields and purity of the final peptide. Activated esters, such as N-hydroxysuccinimide esters, are known to react rapidly with amino components mdpi.com. The OSu moiety in this compound serves as a good leaving group, facilitating the nucleophilic attack by the free amino group of the resin-bound peptide chain, leading to amide bond formation.

The use of activated esters can offer advantages in certain coupling reactions, potentially leading to fewer side reactions, including racemization, compared to some other activation methods mdpi.com. However, the efficiency can be influenced by factors such as the specific peptide sequence, the solid support used, and the reaction conditions acs.org.

Methodologies for Incorporating Non-Canonical Amino Acids via this compound Analogues

The incorporation of non-canonical (unnatural) amino acids into peptides is a key strategy to enhance their properties, such as metabolic stability, bioavailability, and biological activity nih.govsigmaaldrich.com. Z-protected activated esters of non-canonical amino acids, analogous to this compound, can be synthesized and utilized in peptide synthesis to introduce these modified residues.

Norleucine (Nle) itself is sometimes used as a replacement for methionine, particularly in studies where oxidation of the methionine sulfur atom is a concern acs.org. The Z-protected OSu ester of norleucine provides a ready-to-couple form of this non-canonical amino acid.

More broadly, the strategy of using protected and activated non-canonical amino acid derivatives is fundamental to incorporating them into both SPPS and solution-phase synthesis ethz.ch. By preparing Z-protected OSu esters of various non-canonical amino acids, researchers can introduce diverse structural modifications into peptides at specific positions mdpi-res.com. This allows for the exploration of structure-activity relationships and the development of peptidomimetics with improved therapeutic properties mdpi.com.

Role in Solution-Phase Peptide Synthesis (LPPS)

Solution-Phase Peptide Synthesis (LPPS) involves the coupling of amino acids or peptide fragments in a homogeneous solution google.comgoogle.com. While often more labor-intensive for longer peptides compared to SPPS, LPPS offers advantages in certain scenarios, such as the synthesis of large quantities of peptides or the preparation of protected peptide fragments for convergent synthesis google.com.

This compound, as a protected and activated amino acid, can be directly used in solution-phase coupling reactions with amino components. The Z-protecting group is stable under typical coupling conditions and can be removed later by hydrogenation or acid treatment google.com.

Comparative Analysis of this compound in Solution vs. Solid Phase

The choice between solution-phase and solid-phase synthesis depends on various factors, including the length and complexity of the peptide, desired purity, and scale of synthesis.

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
ProcessStepwise elongation on an insoluble support. tu-darmstadt.deuef.fiCoupling in homogeneous solution. google.comuef.fi
PurificationEasier removal of excess reagents and by-products by washing the resin. google.comgoogle.comRequires purification steps after each coupling. google.com
AutomationHighly amenable to automation. uef.fiGenerally more manual. uef.fi
Peptide LengthFavored for longer peptides. More challenging for very long peptides. uef.fi
MonitoringMore difficult to monitor reactions in real-time on the solid support.Reactions can be monitored using standard analytical techniques.
This compound UsageCan be used for coupling to the resin or growing chain.Can be used for coupling amino acids or fragments in solution.

While this compound can be used in both methods, its application in SPPS would typically involve coupling to the solid support or the N-terminus of the resin-bound peptide. In LPPS, it would be coupled with a free amino acid or peptide fragment in solution. The advantages of facile purification in solution phase synthesis are noted, particularly for prodrug intermediates google.com.

Advantages of Activated Esters in Fragment Condensation

Fragment condensation is a strategy in peptide synthesis where pre-synthesized peptide fragments are coupled together to form a larger peptide google.com. This approach is used in both solution-phase and convergent solid-phase synthesis acs.org.

Activated esters, including OSu esters, offer advantages in fragment condensation reactions. They are generally stable compounds that can be prepared and stored, unlike some other activated species that are generated in situ mdpi.com. This stability allows for the preparation of activated peptide fragments that can be purified and characterized before the final coupling step.

In fragment condensation, the reaction is between the carboxyl terminus of one peptide fragment (activated) and the amino terminus of another peptide fragment. Using an activated ester, such as a peptide fragment terminating in an OSu ester (which could be prepared using a Z-protected amino acid activated as an OSu ester at the fragment's C-terminus), can lead to efficient coupling with minimal racemization at the C-terminal residue of the activated fragment mdpi.com. This is particularly important for preserving the stereochemical integrity of the peptide.

The use of activated esters in fragment condensation contributes to cleaner reaction profiles and potentially higher yields compared to less controlled coupling methods, facilitating the synthesis of complex peptide structures google.com.

Synthesis of Peptidomimetics and Constrained Peptides Using this compound

Peptidomimetics and constrained peptides are designed to mimic the biological activity of natural peptides while often exhibiting improved properties such as enhanced stability and modified pharmacological profiles. The incorporation of unnatural amino acids and the creation of cyclic structures are key strategies in their synthesis. This compound, as a source of protected norleucine, or similar activated esters like Fmoc-OSu, are valuable tools in these synthetic endeavors.

Preparation of Bicyclic and Macrocyclic Peptide Structures

The synthesis of bicyclic and macrocyclic peptides often involves solid-phase peptide synthesis (SPPS) techniques, where activated amino acid esters are used for coupling. While the searches did not specifically detail the direct use of this compound for cyclization reactions, related activated esters like Fmoc-OSu have been employed in the preparation of bicyclic peptide libraries. For instance, Fmoc-OSu has been used in a spatial segregation strategy on resin beads to create libraries where cyclization occurs on the bead surface nih.gov, rsc.org, researchgate.net. This involves quickly suspending wet beads in a solvent mixture containing Fmoc-OSu, leading to selective acylation of surface amines nih.gov, rsc.org. The remaining free N-terminal amines inside the beads can then be protected with a different group, such as Boc nih.gov, rsc.org. This demonstrates the principle of using activated succinimide (B58015) esters in constructing complex, spatially defined peptide libraries that can include cyclic structures. Macrocyclic peptides are also synthesized using chemical synthesis methods, including stepwise solid-phase synthesis google.com, google.com. Orthogonal protecting group strategies are crucial in the synthesis of cyclic peptides, allowing for selective deprotection and cyclization thieme-connect.de.

Design and Incorporation of Norleucine Analogues into Peptide Scaffolds

Norleucine (Nle) is a non-proteinogenic amino acid that is structurally similar to methionine but lacks the sulfur atom. This makes it a useful analogue for methionine in peptide synthesis, particularly in studies where potential side reactions involving methionine's sulfur, such as oxidation or cleavage by cyanogen (B1215507) bromide, need to be avoided nih.gov, acs.org, nih.gov. Z-Nle-OH, a related compound to this compound, is listed as an unnatural amino acid that can be used as a building block in peptidomimetic synthesis sigmaaldrich.com. Norleucine residues have been incorporated into various peptide scaffolds, including cyclic peptides and those fused with cell-penetrating peptide motifs rsc.org, google.com, tu-darmstadt.de. The use of norleucine as a replacement for methionine in random regions of peptide libraries has been reported to prevent internal cleavage during peptide release for mass analysis nih.gov, acs.org, nih.gov. The design and incorporation of such unnatural amino acids, including norleucine analogues, contribute to the structural diversity and potential therapeutic properties of peptidomimetics sigmaaldrich.com, acs.org.

Orthogonal Protecting Group Strategies in Conjunction with this compound

Orthogonal protecting groups are a cornerstone of complex peptide synthesis, allowing for the selective manipulation of specific functional groups within a molecule without affecting others mdpi.com, thieme-connect.de, google.com. The Z group, present in this compound, is a well-established protecting group for the α-amino function in peptide synthesis thieme-connect.de. Orthogonal strategies are based on the principle that protecting groups can be removed by different chemical mechanisms mdpi.com, thieme-connect.de.

Selective Deprotection and Sequential Coupling

The Z group is typically cleaved by hydrogenolysis or strong acids thieme-connect.de. This orthogonality allows for its selective removal in the presence of other protecting groups that are stable under these conditions peptide.com, biosynth.com, thieme-connect.de. In a typical stepwise peptide synthesis, the temporary N-terminal protecting group (like Z or Fmoc) is removed in each cycle to allow the coupling of the next amino acid biosynth.com. The OSu activated ester of this compound facilitates the formation of an amide bond with the deprotected amino group of the growing peptide chain thieme-connect.de. The selective deprotection of the Z group from a Z-protected peptide or amino acid, followed by coupling with another amino acid derivative, exemplifies a sequential coupling strategy enabled by orthogonal protection. For instance, the selective hydrogenolytic cleavage of the Z group has been reported thieme-connect.de, bas.bg.

Compatibility with Diverse Protecting Group Combinations

The Z protecting group is known to be compatible with a variety of other protecting groups commonly used in peptide synthesis, including Boc, Fmoc, and Alloc biosynth.com. This compatibility is crucial for the synthesis of complex peptides containing multiple reactive side chains that require differential protection peptide.com, biosynth.com. For example, the Z/tBu strategy, which combines the hydrogenolytically cleavable Z group with acid-labile tert-butyl (tBu) based side-chain protection, is a common approach in solution phase peptide synthesis thieme-connect.de. The ability to use this compound in conjunction with amino acids bearing orthogonally removable side-chain protecting groups allows for flexible synthetic strategies and the construction of complex peptide sequences and structures.

V. Z Nle Osu in Protein Modification and Bioconjugation Research

Design and Synthesis of Biochemical Probes and Enzyme Substrates

Z-Nle-OSu and related activated amino acid derivatives are employed in the design and synthesis of biochemical probes and enzyme substrates. These molecules are crucial tools for studying enzyme activity, specificity, and mechanisms.

Preparation of Fluorogenic or Chromogenic Substrates for Enzymatic Assays

Activated esters, including succinimidyl esters, are widely used to attach labels, such as fluorophores or chromophores, to molecules. google.comgoogle.com While this compound itself is not a fluorogenic or chromogenic substrate, it can be a building block in the synthesis of such molecules. Fluorogenic or chromogenic enzyme substrates are typically peptides or small molecules that, upon cleavage by a specific enzyme, release a detectable fluorescent or colored product. medchemexpress.comru.nlgoogleapis.com

For instance, peptides containing modified amino acids and a reporter group like 7-amino-4-methylcoumarin (B1665955) (AMC) or p-nitroanilide (pNA) are common fluorogenic and chromogenic substrates for proteases. medchemexpress.comru.nluni-marburg.de The norleucine residue (derived from a precursor like this compound) can be incorporated into a peptide sequence to mimic a natural amino acid, such as methionine, while offering increased stability against certain cleavage methods. nih.govacs.org The activated ester functionality of this compound would be utilized in coupling the protected norleucine to a peptide chain, which is then functionalized with a reporter group.

Examples of such substrates found in the literature, although not directly synthesized from this compound but illustrating the principle of incorporating Nle into enzyme substrates, include peptides containing Nle with attached reporter groups for studying protease activity. medchemexpress.comresearchgate.net

Application in Combinatorial Library Synthesis for Biological Screening

This compound plays a role in the synthesis of combinatorial libraries, particularly peptide libraries, which are powerful tools for biological screening to identify molecules with desired properties, such as binding to a target protein or inhibiting enzyme activity. acs.orgdiva-portal.orgresearchgate.net

Generation of Peptide Libraries for Protein-Protein Interaction Studies

Combinatorial peptide libraries are extensively used to study protein-protein interactions (PPIs) and identify peptide sequences that can modulate these interactions. acs.orggoogle.comacs.orgscispace.comnih.gov this compound, as a source of protected norleucine, can be incorporated into these libraries during solid-phase peptide synthesis. Norleucine is often used as a substitute for methionine in randomized peptide sequences within libraries. nih.govacs.orgnih.gov This substitution is advantageous because it avoids potential internal cleavage of the peptide by cyanogen (B1215507) bromide (CNBr), a reagent commonly used to cleave peptides from the resin in certain library synthesis strategies. nih.govacs.org By including norleucine at variable positions within a peptide library, researchers can explore the impact of a hydrophobic, aliphatic residue at those positions on binding to target proteins involved in PPIs. google.comacs.org

Peptide libraries for PPI studies are often synthesized using methods like the split-and-pool approach on solid supports, such as TentaGel beads. diva-portal.orgnih.gov Each bead in the library can display a unique peptide sequence. diva-portal.orgnih.gov The incorporation of activated amino acid derivatives like this compound allows for the controlled coupling of the desired amino acid at specific steps in the synthesis, contributing to the vast diversity of sequences within the library.

Screening Methodologies for Enzyme Inhibitor Discovery

Combinatorial libraries, including those incorporating modified amino acids like norleucine via precursors such as this compound, are valuable resources for discovering enzyme inhibitors. acs.orgdiva-portal.orgnih.govuq.edu.au High-throughput screening methodologies are employed to assay these libraries against target enzymes. researchgate.net

In the context of enzyme inhibitor discovery, libraries containing peptides or peptidomimetics are screened to identify sequences that bind to and inhibit the enzyme's activity. acs.orgnih.govuq.edu.au The inclusion of non-natural amino acids like norleucine can introduce structural diversity and potentially improve the stability or binding affinity of the library members. nih.govucdavis.edu

Screening methods can involve incubating the library (e.g., peptides on beads) with the target enzyme and then using a detection method to identify beads that bind the enzyme or inhibit its activity. diva-portal.orgnih.gov For instance, enzyme-linked assays or activity-based probes can be used to identify inhibitory sequences. diva-portal.orguniversiteitleiden.nl Once positive beads are identified, the peptide sequence on those beads can be determined, often through techniques like mass spectrometry or sequencing of an encoding tag. diva-portal.orgresearchgate.netnih.gov

The use of libraries containing norleucine (introduced using reagents like this compound in the synthesis phase) allows for the exploration of a wider chemical space, potentially leading to the discovery of novel and potent enzyme inhibitors. nih.govuq.edu.au

Vi. Analytical Methodologies for Z Nle Osu and Its Reaction Products in Research

Mass Spectrometry (MS) in Mechanistic and Product Characterization

Mass spectrometry techniques are indispensable for determining the molecular weight of Z-Nle-OSu and its reaction products, providing crucial evidence for their identity and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used to determine the molecular weight of polar molecules, including this compound and the peptides or modified peptides formed in its reactions. ESI-MS typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻ ions) and can also yield multiply charged ions, particularly for larger peptides and proteins. nih.govmdpi.comacs.orgfu-berlin.defu-berlin.de This technique is often coupled directly with liquid chromatography (LC-ESI-MS), providing online separation and detection, which is highly effective for analyzing complex reaction mixtures and confirming the masses of eluting peaks. rsc.orgfu-berlin.deuni-regensburg.de ESI-MS is routinely used to confirm the molecular weight of synthesized peptides and other reaction products, providing essential data to support their successful formation. lookchem.comnih.govacs.orgfu-berlin.defu-berlin.de High-resolution ESI-MS can provide accurate mass measurements, which are critical for confirming the elemental composition of a compound. acs.org

Research applications highlight the utility of ESI-MS. For example, ESI-MS was used to confirm the molecular weight of a synthesized peptide lookchem.com. Low-resolution and high-resolution ESI-MS have been employed for the analysis of reaction products, confirming calculated masses . ESI-MS was also used for the characterization of synthetic peptides, confirming their structures nih.govfu-berlin.de. LC-ESI analysis has been mentioned in the context of analyzing reaction mixtures uni-regensburg.de.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful technique for determining the molecular weight of peptides and proteins, particularly those synthesized or modified using reagents like this compound. MALDI-TOF MS is well-suited for analyzing larger molecules and is frequently used in conjunction with solid-phase peptide synthesis (SPPS) to analyze peptides cleaved from resin beads. nih.govnih.govrsc.orgnih.gov It typically produces singly charged ions ([M+H]⁺), making the interpretation of spectra relatively straightforward for mixtures of peptides. nih.gov MALDI-TOF MS is used to confirm the authenticity and molecular mass of synthesized peptides and protein conjugates. lookchem.comnih.govnih.govrsc.orgnih.govacs.org It can also be used to assess the efficiency of reactions on solid support and to analyze peptides released from beads in combinatorial libraries. nih.govdiva-portal.org

Examples from research include the use of MALDI-TOF MS to confirm the authenticity and molecular weight of purified peptides nih.gov. It has been applied to analyze peptides synthesized by SPPS and cleaved from resin nih.govrsc.orgnih.gov. MALDI-TOF MS was also used to determine the molecular weight of synthetic peptides containing modified amino acids lookchem.com. In the analysis of protein modifications, MALDI-TOF MS can be used to detect modified peptide fragments shimadzu.com.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and mass analysis of the resulting fragment ions. This technique provides detailed structural information about the molecule and is essential for confirming the amino acid sequence of peptides and identifying sites of modification. hawaii.edursc.orgnih.govresearchgate.net By analyzing the fragmentation pattern, researchers can deduce the sequence of amino acids in a peptide chain and locate where modifications, such as the incorporation of a Z-protected norleucine (after deprotection), have occurred. MS/MS can be performed using various fragmentation techniques, such as Collision-Induced Dissociation (CID) or Electron Capture Dissociation (ECD), depending on the type of information required. nih.govresearchgate.net Coupling LC or MALDI with tandem MS (LC-MS/MS or MALDI-MS/MS) allows for the structural characterization of individual components within a complex mixture. acs.orgshimadzu.comresearchgate.netresearchgate.net

Research demonstrates the power of MS/MS in structural characterization. Tandem mass spectrometry experiments have been used to elucidate the degradation pathways of derivatives rsc.org. LC-MS/MS is a commonly used strategy for characterizing the primary structure and post-translational modifications of proteins researchgate.net. MS/MS analysis can identify peptide fragments and confirm the presence of modifications shimadzu.com. The combination of chromatographic separation and tandem MS is particularly useful for obtaining structural information on complex samples researchgate.netresearchgate.net.

MALDI-TOF MS for Peptide and Protein Product Analysis

Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopic methods are indispensable tools for confirming the chemical structure of this compound, identifying reaction intermediates, and verifying the structure and purity of final products derived from its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the detailed structural elucidation of organic molecules, including activated amino acid esters like this compound and their reaction products. Both ¹H and ¹³C NMR are routinely used to assign signals to specific nuclei within the molecule, providing information about connectivity, functional groups, and stereochemistry nih.govnih.govacs.orgnih.gov. Analysis of chemical shifts, coupling patterns, and signal integrals in ¹H NMR spectra allows for the identification and quantification of different proton environments. Similarly, ¹³C NMR provides information about the carbon skeleton and different carbon functionalities .

For complex molecules or to confirm assignments, two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY can be employed nsf.govmdpi.com. NOESY NMR, for instance, can provide insights into the spatial proximity of protons, which is particularly useful for confirming stereochemical relationships or studying interactions, such as the binding of chiral analytes to separation media nsf.gov.

In the context of peptide synthesis utilizing activated esters, NMR has been used to monitor reactions and characterize intermediates. For example, NMR spectroscopy has been employed to study the kinetics and mechanisms of activation of alpha-amino acid ester prodrugs, identifying and characterizing intermediates such as hemiorthoesters nih.govnih.govacs.org. Furthermore, NMR analysis of diastereoisomeric dipeptide esters is a recognized method for monitoring racemization during peptide coupling reactions researchgate.net. By analyzing the distinct NMR signals of diastereomers, researchers can quantify the extent of epimerization at the chiral center of the amino acid residue.

UV-Vis Spectroscopy for Concentration Determination and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for quantifying the concentration of this compound and related compounds, as well as for monitoring the progress of reactions. Many organic molecules containing chromophores, such as the benzyloxycarbonyl (Z) protecting group in this compound or aromatic residues in peptides, absorb UV or visible light sci-hub.senih.govfu-berlin.de.

The Beer-Lambert law dictates a linear relationship between absorbance, concentration, and path length, allowing for the determination of concentration if the molar absorptivity coefficient at a specific wavelength is known . UV-Vis detection is commonly integrated into chromatographic systems like HPLC, where it is used to detect and quantify eluting compounds based on their absorbance at chosen wavelengths, typically between 210 nm and 280 nm for peptides and amino acid derivatives nih.govgoogle.com.

UV-Vis spectroscopy can also be used to monitor the kinetics of reactions by measuring the change in absorbance over time at a wavelength where a reactant or product has a significant absorption nih.govnih.govacs.orgscispace.comresearchgate.net. This is particularly useful for following the consumption of an activated ester or the formation of a new chromophoric species. For instance, the conversion of amino acid ester prodrugs has been monitored over time using kinetic analyses, which often rely on spectroscopic detection nih.govnih.govacs.org. UV-Vis spectra of amino acid esters and their conjugates have been used for characterization and concentration determination researchgate.net.

Enantioselective Analysis of Norleucine Derivatives in Research Contexts

Given that amino acids, including norleucine, possess a chiral center, maintaining stereochemical purity is critical in peptide synthesis and related research. Enantioselective analytical methods are essential for separating and quantifying the different stereoisomers.

Chiral Chromatography for Stereoisomer Separation

Chiral chromatography is a powerful technique used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) employing chiral stationary phases (CSPs) or chiral selectors are widely used for the enantioseparation of amino acids and their derivatives nsf.govscirp.orgresearchgate.netresearchgate.net.

CSPs are designed to interact differently with each enantiomer, leading to differential retention times and thus separation scirp.orgresearchgate.net. Various types of chiral stationary phases are available, including those based on amino acid derivatives, macrocyclic antibiotics, and cyclodextrins, each offering different selectivity profiles nsf.govscirp.orgresearchgate.netresearchgate.net.

Norleucine derivatives have been successfully separated into their enantiomers using chiral chromatographic techniques. For example, micellar electrokinetic chromatography (MEKC) and HPLC with specific chiral stationary phases have been applied to the separation of norleucine enantiomers and their derivatives, such as dansyl-norleucine nsf.govscirp.org. The differential binding affinities of the enantiomers to the chiral separation medium are the driving force for this separation scirp.orgresearchgate.net.

Methods for Assessing Racemization During Coupling

Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers (a racemate), is a significant concern during peptide coupling reactions involving activated amino acids like this compound researchgate.netpeptide.com. Activated esters are particularly susceptible to epimerization at the alpha-carbon, especially in the presence of base researchgate.netthieme-connect.de. Assessing the extent of racemization is crucial for ensuring the stereochemical purity of synthesized peptides.

Several methods are employed to assess racemization. One common approach involves coupling the activated amino acid to a known chiral amino acid or peptide and then analyzing the resulting diastereoisomers by techniques such as NMR spectroscopy or chiral chromatography researchgate.netresearchgate.netscholaris.calookchem.com. As mentioned earlier, NMR analysis of diastereoisomeric dipeptide esters can reveal the presence and proportion of the undesired epimer researchgate.net.

Vii. Computational and Theoretical Studies of Z Nle Osu Reactivity

Molecular Modeling of Acylation Mechanisms

Molecular modeling techniques are crucial for visualizing and analyzing the step-by-step process of how Z-Nle-OSu reacts with nucleophiles, such as the amino groups of amino acids or proteins. This involves studying the potential energy surface of the reaction.

Density Functional Theory (DFT) Calculations on Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules and calculating the energies of reaction intermediates and transition states. For the acylation reaction involving this compound, DFT calculations can provide detailed information about the energy barrier that must be overcome for the reaction to occur. These calculations typically involve optimizing the geometries of the reactants, transition state, and products to determine the lowest energy pathway. The transition state, representing the highest energy point along the reaction coordinate, is of particular interest as its energy relative to the reactants dictates the reaction rate. Studies on similar activated esters, like those involving N-hydroxysuccinimide (NHS) or other activated carboxylates, demonstrate the utility of DFT in characterizing the nucleophilic attack on the carbonyl carbon of the activated ester, the formation of a tetrahedral intermediate, and the subsequent leaving group departure (in this case, the N-hydroxysuccinimide anion) youtube.commdpi.com. While specific DFT studies solely focused on the this compound acylation transition state were not prominently found in the search results, the principles and methodologies applied to similar activated ester reactions are directly transferable. These calculations can help in understanding factors influencing the reaction rate, such as solvent effects, the nature of the nucleophile, and the electronic properties of the activated ester.

Computational Prediction of Reactivity Profiles

Computational methods can predict the reactivity profile of this compound towards different nucleophiles or under varying reaction conditions. This involves calculating reaction rates and yields based on the calculated energy barriers and thermodynamic parameters obtained from methods like DFT. By comparing the predicted reactivity of this compound with other activated esters, computational studies can help rationalize experimental observations and guide the selection of appropriate coupling reagents for specific synthetic challenges. For example, computational studies on various acylating agents can predict their propensity for side reactions, such as racemization of the chiral center in the norleucine moiety researchgate.net. While direct computational studies predicting the comprehensive reactivity profile specifically of this compound were not extensively detailed in the search results, the general approach involves calculating activation energies for competing reaction pathways (e.g., desired acylation vs. hydrolysis or racemization) to predict the most favorable outcome under given conditions.

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

Structure-Activity Relationship (SAR) analysis, often aided by computational techniques (in silico SAR), explores how modifications to the chemical structure of this compound affect its reactivity and interaction with other molecules.

In Silico Design of Modified Activated Esters

In silico design involves using computational tools to propose and evaluate structural modifications to this compound to enhance its desired properties or introduce new ones. This could involve altering the protecting group (Z), the amino acid (norleucine), or the activated ester (OSu). For instance, computational modeling could explore the effect of replacing the N-hydroxysuccinimide ester with other activated ester functionalities (e.g., pentafluorophenyl ester, OBt ester) on reactivity and stability. Similarly, modifications to the norleucine side chain or the benzyloxycarbonyl group could be computationally modeled to predict their impact on solubility, steric hindrance, or electronic properties, which in turn influence reactivity. While specific examples of in silico design of this compound analogues were not a primary focus of the search results, the broader field of peptide and peptidomimetic design heavily relies on such computational approaches to create modified amino acids and coupling reagents nottingham.ac.ukmdpi-res.com.

Prediction of Binding Affinity in Enzyme Active Sites

Although this compound is primarily a synthetic reagent, modified biomolecules incorporating norleucine or derived from reactions with this compound might interact with enzymes or other proteins. Computational methods, such as molecular docking and molecular dynamics simulations, can predict the binding affinity of these modified molecules to enzyme active sites or protein binding pockets nottingham.ac.uknih.govuq.edu.au. These techniques involve simulating the interaction between the ligand (the modified biomolecule) and the receptor (the enzyme or protein) to estimate the strength and specificity of the binding. This is particularly relevant when this compound is used to modify peptides or proteins, potentially altering their interactions with biological targets. Studies on the binding of peptides containing non-proteinogenic amino acids like norleucine to proteins demonstrate the application of these computational methods fu-berlin.denih.govuodiyala.edu.iq.

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize Z-Nle-osu with high purity and yield?

  • Methodological Answer :

  • Reagent Selection : Use protected amino acid derivatives (e.g., Fmoc-Nle-OH) and coupling agents like HATU or DCC, optimizing molar ratios to minimize side reactions .
  • Reaction Conditions : Conduct reactions under inert atmospheres (N₂/Ar) and monitor pH/temperature to stabilize reactive intermediates .
  • Purification : Employ flash chromatography or preparative HPLC with C18 columns, using trifluoroacetic acid (TFA) in mobile phases to enhance separation .
  • Characterization : Validate purity via NMR (¹H/¹³C), LC-MS, and elemental analysis. Compare retention times and spectral data with literature .

Q. What analytical techniques are critical for validating this compound’s structural integrity and stability?

  • Methodological Answer :

  • Spectroscopy : Use 2D NMR (COSY, HSQC) to confirm stereochemistry and peptide backbone connectivity. FT-IR can verify carbonyl and amide bonds .
  • Chromatography : Apply reverse-phase HPLC with UV detection (λ = 220 nm) to assess stability under varying pH/temperature conditions .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF ensures accurate molecular weight confirmation and detects degradation products .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Comparative Analysis : Systematically tabulate variables (e.g., cell lines, assay protocols, this compound concentrations) from conflicting studies to identify confounding factors .
  • Dose-Response Validation : Replicate experiments using standardized IC₅₀ protocols (e.g., MTT assays) with positive controls (e.g., staurosporine) to benchmark activity .
  • Statistical Rigor : Apply ANOVA or mixed-effects models to quantify variability and assess significance thresholds (p < 0.01) .

Q. What computational strategies can predict this compound’s interaction mechanisms with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., kinases). Validate with mutagenesis data .
  • MD Simulations : Run 100-ns simulations in GROMACS to analyze conformational stability and free-energy landscapes (MM/PBSA) .
  • Data Integration : Cross-reference computational results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. How can researchers optimize this compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Formulation Screening : Test co-solvents (DMSO/PEG 400) and lipid-based carriers (liposomes) via phase-solubility diagrams .
  • Pharmacokinetic Profiling : Conduct IV/PO administration in rodent models, using LC-MS/MS to measure plasma half-life and tissue distribution .
  • Permeability Assays : Utilize Caco-2 cell monolayers or PAMPA to predict intestinal absorption .

Data Analysis and Reporting Standards

Q. What frameworks ensure rigorous interpretation of this compound’s dose-dependent effects?

  • Methodological Answer :

  • Dose-Response Modeling : Fit data to Hill or log-logistic equations (GraphPad Prism) to calculate EC₅₀/Emax values .
  • Error Propagation : Report confidence intervals (95% CI) and use bootstrap resampling for small sample sizes .
  • Reproducibility : Share raw datasets and analysis scripts (GitHub/Figshare) per FAIR principles .

Literature Review and Hypothesis Development

Q. How can researchers systematically identify knowledge gaps about this compound’s mechanisms?

  • Methodological Answer :

  • Structured Reviews : Use PRISMA guidelines to screen PubMed/Scopus records, prioritizing studies with orthogonal validation methods (e.g., CRISPR + inhibitor assays) .
  • Conceptual Mapping : Create P-E/I-C-O tables (Population, Exposure/Intervention, Control, Outcome) to align hypotheses with measurable endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.